N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide
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Overview
Description
N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide is a complex organic compound that features a biphenyl group, a thiazole ring, and a phenoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. The biphenyl intermediate can be synthesized through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The thiazole ring can be formed through cyclization reactions involving thiourea and α-haloketones . The final step involves the coupling of the biphenyl-thiazole intermediate with phenoxybenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The biphenyl and thiazole moieties can bind to proteins or enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- N4,N4,N4′,N4′-Tetra[(1,1′-biphenyl)-4-yl]-(1,1′-biphenyl)-4,4′-diamine
Uniqueness
N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide is unique due to its combination of a biphenyl group, a thiazole ring, and a phenoxybenzamide moiety. This structural arrangement imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
2-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O2S/c31-27(24-13-7-8-14-26(24)32-23-11-5-2-6-12-23)30-28-29-25(19-33-28)22-17-15-21(16-18-22)20-9-3-1-4-10-20/h1-19H,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWOAUXBAPCUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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